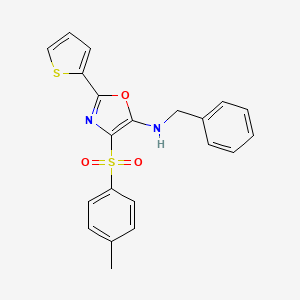

N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

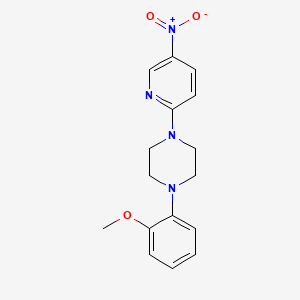

The compound "N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine" is a synthetic molecule that appears to be a derivative of 1,3-oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The structure suggests that it is a complex molecule with potential biological activity, given the presence of a sulfonyl group and a thiophene ring, which are common in drug design for their pharmacological properties.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported in the literature. For instance, a series of 2,4-aryl-4-((arylsulfonyl)methyl)-4H-benzo[d][1,3]oxazines were synthesized using a mixture of K2S2O8-activated charcoal in aqueous acetonitrile solution, indicating the use of persulfate as an oxidant for the formation of the sulfone group . Another study presented the synthesis of 1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, which were characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of heteroatoms in a five-membered ring, which can significantly influence the electronic distribution and chemical reactivity of the molecule. The NMR spectroscopy and other spectral methods such as FT-IR, MS, and UV-Vis are typically employed to assign the structures of such derivatives . These techniques would be essential in confirming the structure of "N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine".

Chemical Reactions Analysis

The reactivity of oxazole derivatives can be quite diverse. For example, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes, indicating that sulfonyl groups can participate in substitution reactions . Chlorosulfonation reactions have also been reported, where N-phenylmorpholine and other heterocycles react with chlorosulfonic acid to give sulfonyl chlorides, which can be further transformed into sulfonamides . These reactions could be relevant to the synthesis or further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. The purity of such compounds is often assessed by reversed-phase high-performance liquid chromatography . Toxicological tests, such as the Daphnia magna test, can be used to assess the cytotoxicity of new compounds, which is crucial for understanding their safety profile . The presence of sulfonyl and thiophene groups in "N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine" suggests that it may have unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Reactivity and Material Properties

Research has focused on the reactivity and material properties of various amine compounds in curing systems. For instance, the study by Sun et al. (2015) investigated the reactivity of commercially available amines with bis-benzoxazine monomers, revealing insights into curing processes that could be relevant for developing new materials with specific properties such as enhanced thermal stability or mechanical strength (Sun et al., 2015).

Synthesis and Catalysis

The synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones through copper-catalyzed stereospecific C–S coupling reactions has been explored, indicating the utility of similar sulfonamide structures in stereoselective synthesis and catalysis (Jiang et al., 2018).

Antimicrobial Activities

Compounds with similar structural motifs have been evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties, suggesting that related sulfonamide structures could have potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Water Treatment Technologies

Innovations in water treatment technologies have also been reported, where novel sulfonated nanofiltration membranes showed improved water flux for dye solution treatments, hinting at the relevance of sulfonated compounds in environmental applications (Liu et al., 2012).

Propriétés

IUPAC Name |

N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)26-19(23-21)18-8-5-13-27-18/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKRLCMHAOLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)